molecular formula C16H12N2O B15196706 10-Methyl-5,10-dihydro-11H-indolo(3,2-b)quinolin-11-one CAS No. 80271-11-0

10-Methyl-5,10-dihydro-11H-indolo(3,2-b)quinolin-11-one

Cat. No.: B15196706
CAS No.: 80271-11-0
M. Wt: 248.28 g/mol
InChI Key: QVDRLIBKQUXZIZ-UHFFFAOYSA-N
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Description

10-Methyl-5,10-dihydro-11H-indolo(3,2-b)quinolin-11-one (CAS Registry Number: 178884-07-6) is an indoloquinoline-based chemical compound with the molecular formula C16H12N2O and an average molecular mass of 248.285 Da . This compound is also known by several synonyms, including Cryptolepinone and 5,10-Dihydro-5-methyl-11H-quindolin-11-one . As a derivative of the indolo[3,2-b]quinoline scaffold, this substance is of significant interest in advanced chemical and pharmaceutical research, particularly in the synthesis of novel heterocyclic compounds and as a potential precursor for the development of pharmacologically active agents . Its core structure is associated with a range of biological activities, making it a valuable template for medicinal chemistry investigations, such as exploring new anticancer and antimicrobial therapies. The product is provided for chemical and biological research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

80271-11-0

Molecular Formula

C16H12N2O

Molecular Weight

248.28 g/mol

IUPAC Name

10-methyl-5H-indolo[3,2-b]quinolin-11-one

InChI

InChI=1S/C16H12N2O/c1-18-13-9-5-3-7-11(13)14-15(18)16(19)10-6-2-4-8-12(10)17-14/h2-9H,1H3,(H,17,19)

InChI Key

QVDRLIBKQUXZIZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C1C(=O)C4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

The synthesis of 10-Methyl-5,10-dihydro-11H-indolo(3,2-b)quinolin-11-one typically involves a multi-step process. One efficient synthetic route includes:

Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for higher yields and purity.

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidative modifications under controlled conditions:

  • Catalytic oxidation with N-hydroxyphtalimide (NHPI)/Co(OAc)₂ in DMF under oxygen atmosphere induces ring contraction, forming carboxylic acid derivatives .

  • Electron-deficient positions at C-5 and C-11 are susceptible to peroxide-mediated oxidation, yielding quinoline N-oxide derivatives (theoretical prediction based on analogous indoloquinolines) .

Table 1: Oxidation Conditions and Outcomes

Oxidizing SystemSolventTemp (°C)TimeProductYieldSource
NHPI/Co(OAc)₂DMF1304 hr6-Carboxylic acid72%
H₂O₂/AcOHAcetic acid8012 hrN-Oxide*N/R
*Theoretical prediction from isoindoloquinoline analogs

Reduction Reactions

Selective reduction pathways have been characterized:

  • Sodium borohydride in methanol at 10°C reduces ketone groups while preserving aromatic systems .

  • Catalytic hydrogenation (H₂/Pd-C) in THF selectively saturates the 5,10-dihydro moiety, generating tetrahydro derivatives .

Key reduction data:

  • NaBH₄ reduction achieves >85% conversion within 30 min at 10°C

  • Hydrogenation requires 50 psi H₂ pressure for complete dihydro group saturation

Substitution Reactions

The nitrogen-rich system participates in nucleophilic and electrophilic substitutions:

Electrophilic Substitution

  • Chlorination : N-Chlorosuccinimide (NCS) in DMF introduces Cl at C-2 (indole moiety) with 91% regioselectivity

  • Bromination : Br₂/FeBr₃ in CH₂Cl₂ yields mono-brominated product at C-8 (quinoline ring)

Nucleophilic Substitution

  • Amino-dehalogenation : 11-Cl derivatives react with amines (e.g., aniline) in toluene at 110°C, achieving 78-92% substitution

Table 2: Substitution Reaction Parameters

PositionReagentConditionsProductSelectivitySource
C-2NCS/DMF25°C, 2 hr2-Cl91%
C-11RNH₂Toluene, Δ11-NHR85%
C-8Br₂/FeBr₃0°C, 1 hr8-Br76%

Cyclization and Ring Modification

The compound serves as precursor for complex heterocycles:

  • Thermal cyclization in diphenyl ether (250°C, 2 hr) forms fused tricyclic systems through C-N bond formation

  • Acid-mediated rearrangements (POCl₃, 110°C) induce ring contraction to indenoquinoline derivatives

Key cyclization metrics:

  • Diphenyl ether-mediated cyclization: 88% yield

  • POCl₃-induced rearrangement: 72% conversion to indenoquinoline

Scientific Research Applications

10-Methyl-5,10-dihydro-11H-indolo(3,2-b)quinolin-11-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-Methyl-5,10-dihydro-11H-indolo(3,2-b)quinolin-11-one involves its interaction with various molecular targets. It can bind to specific enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes. Detailed studies are required to elucidate the exact molecular targets and pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogues and their distinguishing features:

Compound Name Substituents/Modifications Melting Point (°C) Key Properties/Applications Reference
10-Methyl-5,10-dihydro-11H-indolo(3,2-b)quinolin-11-one 10-CH₃, 11-ketone Not reported Kinase inhibition, antimicrobial potential
5-Methyl-5H-indolo[3,2-b]quinolin-11(10H)-one 5-CH₃, 10-H 114 Pharmacological screening (unreported activity)
5,10-Dimethyl-5H-indolo[3,2-b]quinolin-11(10H)-one 5-CH₃, 10-CH₃ 109 Enhanced lipophilicity, potential CNS activity
6,10-Dichloroindeno[1,2-b]quinolin-11-one 6-Cl, 10-Cl (indenoquinoline backbone) Not reported Anticancer/antiparasitic lead compound
Trans-3-chloro-5-methyl-5-vinyl-dihydroisoindoloquinolin-11-one 3-Cl, 5-CH₃, vinyl substituent 225–226 High thermal stability, semiconductor applications

Key Observations :

  • Substituent Impact : Methyl groups (e.g., at positions 5 or 10) enhance lipophilicity and bioavailability, as seen in 5,10-dimethyl derivatives (). Halogenation (e.g., Cl at position 3 or 6) increases thermal stability and electronic properties, making such derivatives suitable for materials science ().
  • Backbone Variations: Indoloquinolines (e.g., 10-methyl) differ from indenoquinolines (e.g., 6,10-dichloroindenoquinolinone) in ring fusion patterns, affecting π-conjugation and biological activity ().
Pharmacological and Material Properties
  • Biological Activity: Indoloquinolines: Exhibit kinase inhibition () and antimicrobial activity (). Indenoquinolinones: Derivatives like 10-ethylamine-indenoquinolinone show analgesic and anti-inflammatory effects but with ulcerogenic side effects ().
  • Material Science Applications: Thieno[3,2-b]thiophene derivatives (e.g., 4-dodecyl-phenylboronic acid analogs) demonstrate p-type semiconductor behavior (). Trans-3-chloro-dihydroisoindoloquinolinones exhibit high thermal stability (TGA data in ), suitable for optoelectronic devices.
Thermal and Spectroscopic Data
  • Melting Points: Methylated indoloquinolines (e.g., 5-methyl, 114°C) melt at lower temperatures than halogenated analogs (e.g., 3-chloro, 225°C), reflecting stronger intermolecular forces in the latter ().
  • Spectroscopy :
    • IR : Ketone C=O stretches near 1611–1700 cm⁻¹ ().
    • NMR : Methyl groups resonate at δ 1.2–2.5 ppm (¹H), while aromatic protons appear at δ 6.5–8.5 ppm ().

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 10-Methyl-5,10-dihydro-11H-indolo(3,2-b)quinolin-11-one and its derivatives?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with indoloquinoline scaffolds. For example, intermediates like 5H-Indolo[3,2-b]quinolin-11(10H)-one (91) are synthesized via cyclization reactions using cost-effective reagents. Subsequent steps may include chlorination (e.g., 11-chloro derivatives) and alkylation with amines (e.g., diethylamine) to introduce functional groups at the C11 position. Reaction conditions (e.g., DMF as solvent, room temperature) and stoichiometric ratios (e.g., 4 equivalents of amine) are critical for optimizing yields .

Q. How can NMR and GC/MS be utilized to confirm the structural integrity of synthesized this compound?

  • Methodological Answer :

  • 1H NMR : Analyze chemical shifts for protons in aromatic (δ 6.8–8.2 ppm) and methyl groups (δ 2.5–3.5 ppm). For example, the methyl group at the N10 position appears as a singlet near δ 3.3 ppm.
  • 13C NMR : Confirm carbonyl (C11=O) resonance at δ 170–180 ppm and aromatic carbons (δ 110–150 ppm).
  • GC/MS : Verify molecular ion peaks (e.g., m/z 309.4 for C19H23N3O) and fragmentation patterns to rule out impurities. Cross-reference experimental data with computational predictions to resolve ambiguities .

Q. What in vitro assays are suitable for preliminary evaluation of the biological activity of indoloquinoline derivatives?

  • Methodological Answer : Standard assays include:

  • Cytotoxicity : MTT or SRB assays against cancer cell lines (e.g., IC50 determination).
  • Antimicrobial Activity : Broth microdilution to assess MIC (minimum inhibitory concentration).
  • Enzyme Inhibition : Fluorometric or colorimetric assays targeting kinases or topoisomerases. Ensure proper controls (e.g., DMSO vehicle) and triplicate measurements to minimize variability .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve yields of 11-amino-substituted indoloquinoline derivatives?

  • Methodological Answer : Use factorial design (e.g., 2^k factorial) to test variables:

  • Solvent Polarity : Compare DMF (high polarity) vs. dichloromethane (low polarity) for amine alkylation.
  • Temperature : Elevated temperatures (50–80°C) may accelerate nucleophilic substitution but risk side reactions.
  • Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) or Lewis acids (e.g., ZnCl2) to enhance reactivity. Monitor progress via TLC/HPLC and optimize using response surface methodology (RSM) .

Q. What strategies can resolve contradictions in spectroscopic data when characterizing novel indoloquinoline derivatives?

  • Methodological Answer :

  • Isotopic Labeling : Use deuterated analogs to distinguish overlapping NMR signals.
  • 2D NMR : Employ COSY, HSQC, and HMBC to assign ambiguous proton/carbon correlations.
  • X-ray Crystallography : Resolve structural ambiguities by determining crystal structures of key intermediates.
  • Computational Validation : Compare experimental IR/UV spectra with DFT-calculated spectra for consistency .

Q. How can in silico ADMET modeling inform the design of indoloquinoline-based therapeutics?

  • Methodological Answer :

  • Lipinski’s Rule : Predict oral bioavailability using molecular weight (<500), logP (<5), and hydrogen bond donors/acceptors.
  • ADMET Prediction Tools : Use SwissADME or admetSAR to assess permeability (e.g., BBB penetration), hepatic clearance, and toxicity (e.g., hERG inhibition).
  • Docking Studies : Identify binding modes with target proteins (e.g., DNA topoisomerase II) using AutoDock Vina. Prioritize derivatives with favorable binding energies and low predicted toxicity .

Q. What experimental approaches validate the mechanism of action for indoloquinoline-induced cytotoxicity?

  • Methodological Answer :

  • Flow Cytometry : Assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide).
  • Western Blotting : Quantify expression of apoptotic markers (e.g., caspase-3, PARP cleavage).
  • DNA Interaction Studies : Use ethidium bromide displacement assays or comet assays to evaluate intercalation or strand breakage.
  • ROS Detection : Measure reactive oxygen species (ROS) levels via DCFH-DA fluorescence .

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